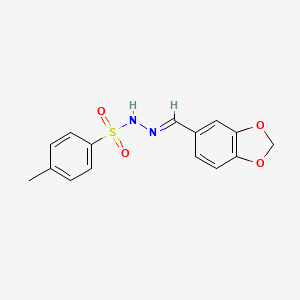![molecular formula C15H23N3O3 B5524953 8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5524953.png)
8-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one compounds involves various substitutions at the 8 position for potential use as antihypertensive agents. Compounds with 4-ethyl substitution and 8-[2-(3-indolyl)ethyl] groups have shown significant activity (Caroon et al., 1981). Another study synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives with inhibitory effects on neural Ca-uptake (Tóth et al., 1997).
Molecular Structure Analysis
The molecular structure of related compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been analyzed in various studies. For example, Chiaroni et al. (2000) explored the envelope conformations of the isoxazolidine rings in these compounds, revealing different substituent orientations (Chiaroni et al., 2000).
Chemical Reactions and Properties
Regarding chemical reactions, Eligeti et al. (2013) described a method for synthesizing novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones via intramolecular ipso-cyclization (Eligeti et al., 2013). Additionally, Farag et al. (2008) synthesized 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives through cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antihypertensive Activity
- A study focused on the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those substituted with specific groups at the 8 position, was prepared for screening as antihypertensive agents. The study found that certain compounds exhibited significant activity as alpha-adrenergic blockers, with variations in activity based on the type and position of substitutions, highlighting their potential in hypertension management (Caroon et al., 1981).
Biological Evaluation of Integrin Antagonists
- Another research explored the synthesis and biological evaluation of nonpeptide integrin antagonists containing spirocyclic scaffolds, demonstrating potent antagonism of specific integrins, which are critical in various physiological processes including cell adhesion, migration, and signaling. This work indicates the therapeutic potential of these compounds in treating diseases related to integrin function (Smallheer et al., 2004).
Antifungal and Antibacterial Activity
- The design, synthesis, and biological evaluation of spiro-isoxazolyl compounds for their antifungal and antibacterial activities were investigated, revealing significant activity against standard strains. Such studies are crucial in the development of new antimicrobial agents amid growing resistance to existing drugs (Rajanarendar et al., 2010).
Neuroprotective Effects
- Research into 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives uncovered compounds with potent inhibitory effects on neural Ca-uptake and protective actions against brain edema and memory deficits, indicating their potential application in neuroprotective therapies (Tóth et al., 1997).
Anticancer and Antidiabetic Properties
- A novel series of spirothiazolidines analogs were developed and evaluated for their anticancer and antidiabetic activities, showing significant potential against specific cancer cell lines and as inhibitors of enzymes involved in diabetes, underscoring the versatility of these compounds in therapeutic development (Flefel et al., 2019).
Eigenschaften
IUPAC Name |
8-(3-propan-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)11-7-12(21-17-11)14(20)18-5-3-15(4-6-18)8-13(19)16-9-15/h10,12H,3-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGVWYWUXBIMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(C1)C(=O)N2CCC3(CC2)CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)


![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)
![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)

